I-BRD9

Übersicht

Beschreibung

I-BRD9 ist ein selektiver Inhibitor des Bromodomänen-haltigen Proteins 9 (BRD9). Bromodomänen sind Proteinmodule, die acetylierte Lysinreste an Histon-Schwanzregionen erkennen und eine entscheidende Rolle bei der Regulation der Genexpression spielen. This compound wurde als chemische Sonde entwickelt, um die Funktion von BRD9 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Chromatin-Remodeling und Genregulation .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst einen mehrstufigen Prozess, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung beinhaltet. Ein beschriebener Syntheseweg umfasst die folgenden Schritte :

- Bildung eines Imidazopyridin-Kerns.

- Einführung einer Trifluormethylgruppe an einer bestimmten Position am Kern.

- Funktionalisierung mit einer Ethylgruppe und einer Carboximidamid-Einheit.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound in der Literatur nicht ausführlich beschrieben werden, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

I-BRD9 wurde in der wissenschaftlichen Forschung ausgiebig verwendet, um die Rolle von BRD9 in verschiedenen biologischen Prozessen zu untersuchen . Zu seinen wichtigsten Anwendungen gehören:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an die Bromodomäne von BRD9 bindet und so seine Interaktion mit acetylierten Lysinresten an Histon-Schwanzregionen hemmt . Diese Hemmung stört die Funktion des nicht-kanonischen SWI/SNF (ncBAF) Chromatin-Remodeling-Komplexes und führt zu Veränderungen in der Genexpression. BRD9 ist an der Regulation des TGF-β/Activin/Nodal-Signalwegs beteiligt, der eine entscheidende Rolle bei der Zelldifferenzierung und Krebsentwicklung spielt .

Wirkmechanismus

Target of Action

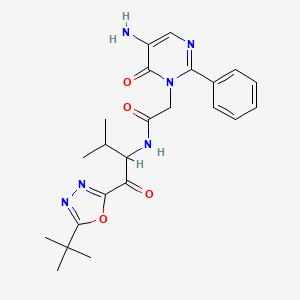

I-BRD9, also known as N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-7-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide, is a potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex . It plays a critical role in gene expression regulation by selectively recognizing and binding to acetylated lysine residues, particularly in histones .

Mode of Action

This compound interacts with BRD9, inhibiting its function . This interaction disrupts the ability of BRD9 to recognize and bind to acetylated lysine residues, thereby altering gene expression . The inhibition of BRD9 by this compound has been shown to downregulate certain genes in

Biochemische Analyse

Biochemical Properties

I-BRD9 has a pIC50 value of 7.3, showing more than 700-fold selectivity over the BET family and 200-fold selectivity over the highly homologous bromodomain-containing protein 7 (BRD7) . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it forms a complex with BRD4, SMAD2/3, β-CATENIN, and P300, which regulates the expression of pluripotency genes and the activity of TGF-β/Nodal/Activin and Wnt signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces the self-renewal capacity of human embryonic stem cells and alters their differentiation potential . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BRD9 protein, interfering with the function of the chromatin-remodeling complex ncBAF . This leads to modulation of gene expression and control of cellular processes . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown to significantly inhibit the growth of acute myeloid leukemia cells in a time- and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on prostate cancer, it was found that this compound is required for optimal xenograft tumor growth in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to regulate the TGF-β/Activin/Nodal pathway, which is crucial in the regulation of self-renewal and differentiation of human embryonic stem cells .

Transport and Distribution

It is known that it is a part of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, suggesting that it may be involved in the transport and distribution of this complex .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleoplasm . This localization is critical for its function as it allows it to interact with various other proteins and exert its effects on gene expression and cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :

- Formation of an imidazopyridine core.

- Introduction of a trifluoromethyl group at a specific position on the core.

- Functionalization with an ethyl group and a carboximidamide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Reaktionstypen

I-BRD9 unterliegt hauptsächlich Substitutionsreaktionen während seiner Synthese. Die Einführung verschiedener funktioneller Gruppen, wie z. B. Trifluormethyl und Carboximidamid, beinhaltet nukleophile Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen:

- Imidazopyridin-Derivate

- Trifluormethylierungsmittel

- Ethylierungsmittel

- Carboximidamid-Vorläufer

Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und Lösungsmittel, um eine hohe Ausbeute und Selektivität zu gewährleisten .

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch seine potente und selektive Bindung an BRD9 gekennzeichnet ist, mit signifikanter Selektivität gegenüber anderen Bromodomänen .

Vergleich Mit ähnlichen Verbindungen

I-BRD9 ist einzigartig in seiner hohen Selektivität für BRD9 gegenüber anderen Bromodomänen, wie z. B. in der BET-Familie (BRD2, BRD3, BRD4) . Ähnliche Verbindungen umfassen:

JQ1: Ein bekannter Inhibitor der BET-Familie von Bromodomänen, der in der Krebsforschung eingesetzt wird.

I-BET151: Ein weiterer BET-Bromodomänen-Inhibitor mit Anwendungen in der Onkologie und Immunologie.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, BRD9 selektiv zu hemmen, mit minimalen Off-Target-Effekten auf andere Bromodomänen, was es zu einem wertvollen Werkzeug macht, um die spezifischen Funktionen von BRD9 in verschiedenen biologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUWGLUCNBMGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

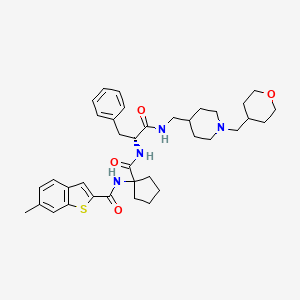

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.